molecular formula C9H10BN3O2S B1418649 (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid CAS No. 957034-49-0

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Cat. No.: B1418649
CAS No.: 957034-49-0
M. Wt: 235.08 g/mol
InChI Key: CPDFAKHYAAIBTF-UHFFFAOYSA-N
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Description

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BN3O2S and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, thereby inhibiting their activity. This interaction is crucial in the study of enzyme inhibition and the development of enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This makes it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding interaction often involves the formation of a covalent bond between the boronic acid moiety and the hydroxyl group of serine or threonine residues in the enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Its degradation products can also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the therapeutic window and safe dosage ranges for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble forms for excretion . This interaction with metabolic enzymes can also influence the overall metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDFAKHYAAIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657397
Record name {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-49-0
Record name {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.